molecular formula C22H17Cl2N3O B12051204 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile CAS No. 351166-37-5

2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Cat. No.: B12051204
CAS No.: 351166-37-5
M. Wt: 410.3 g/mol
InChI Key: JZTFBYGDZWQGBL-UHFFFAOYSA-N
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Description

2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a complex organic compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-component reaction. One common method includes the reaction of an aromatic aldehyde, malononitrile, and a substituted aniline in the presence of a catalyst. The reaction is usually carried out in ethanol under reflux conditions. The product is then isolated by filtration and purified by recrystallization from ethanol.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency in quality.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.

    Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.

    Substitution: The amino and chloro groups can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: Quinoline N-oxide derivatives.

    Reduction: Hydroxyquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit DNA gyrase, which is crucial for bacterial DNA replication, thereby exhibiting antimicrobial activity. Additionally, it may interact with protein kinases, influencing cell signaling pathways and exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1,4-bis(4-fluorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1,4-bis(4-bromophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
  • 2-Amino-1,4-bis(4-methylphenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile

Uniqueness

The uniqueness of 2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of chloro groups enhances its reactivity and potential biological activities compared to its fluorinated, brominated, or methylated analogs.

Biological Activity

2-Amino-1,4-bis(4-chlorophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile is a quinoline derivative recognized for its potential biological activities. This compound has been the subject of various studies focusing on its pharmacological properties, including antibacterial and anticancer effects. This article delves into the synthesis, biological activity, mechanisms of action, and comparative studies of this compound.

Basic Information

PropertyDetails
CAS Number 351166-37-5
Molecular Formula C22H17Cl2N3O
Molecular Weight 410.3 g/mol
IUPAC Name This compound

Synthesis

The synthesis of this compound typically involves multi-component reactions using aromatic aldehydes, malononitrile, and substituted anilines under catalytic conditions. The reaction is often conducted in ethanol under reflux conditions, followed by purification through recrystallization.

Antimicrobial Activity

Studies have shown that quinoline derivatives exhibit significant antimicrobial properties. For instance, this compound has demonstrated activity against various bacterial strains. Its mechanism of action may involve the inhibition of DNA gyrase, an enzyme crucial for bacterial DNA replication .

Anticancer Properties

The compound has also been evaluated for its anticancer activity. Research indicates that it may inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. In vitro studies have reported significant cytotoxicity against several cancer types, suggesting its potential as a chemotherapeutic agent .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : It may inhibit key enzymes involved in DNA replication and repair.
  • Signal Transduction Pathways : The compound can affect various signaling pathways related to cell growth and survival.

Study 1: Antibacterial Evaluation

A study assessed the antibacterial efficacy of several quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values in the low micromolar range .

Study 2: Anticancer Activity

In another investigation focusing on its anticancer properties, the compound was tested against human breast cancer cell lines (MCF-7). The results showed that it induced apoptosis in a dose-dependent manner and significantly reduced cell viability compared to control groups .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound better, it is useful to compare it with structurally similar compounds:

Compound NameAntibacterial ActivityAnticancer Activity
2-Amino-1-(4-fluorophenyl)-5-oxo...ModerateLow
2-Amino-1-(4-bromophenyl)-5-oxo...HighModerate
2-Amino-1,4-bis(4-chlorophenyl)-5... High High

This comparison highlights the enhanced biological activities associated with the chlorinated phenyl groups in the structure of the target compound.

Properties

CAS No.

351166-37-5

Molecular Formula

C22H17Cl2N3O

Molecular Weight

410.3 g/mol

IUPAC Name

2-amino-1,4-bis(4-chlorophenyl)-5-oxo-4,6,7,8-tetrahydroquinoline-3-carbonitrile

InChI

InChI=1S/C22H17Cl2N3O/c23-14-6-4-13(5-7-14)20-17(12-25)22(26)27(16-10-8-15(24)9-11-16)18-2-1-3-19(28)21(18)20/h4-11,20H,1-3,26H2

InChI Key

JZTFBYGDZWQGBL-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(C(=C(N2C3=CC=C(C=C3)Cl)N)C#N)C4=CC=C(C=C4)Cl)C(=O)C1

Origin of Product

United States

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